3-[3-(Chloromethyl)phenyl]pyridine hydrochloride
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Overview
Description
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride is an organic compound with the molecular formula C12H10ClN.ClH and a molecular weight of 240.13. It is a white to beige crystalline powder that is soluble in water and common organic solvents . This compound is used in various fields, including organic synthesis, pharmaceuticals, and chemical research.
Preparation Methods
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride can be synthesized through the reaction of 3-(chloromethyl)phenylpyridine with hydrochloric acid. The reaction involves dissolving 3-(chloromethyl)phenylpyridine in hydrochloric acid solution, followed by crystallization and drying to obtain the final product . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: It serves as a catalyst and reagent in various chemical reactions, aiding in the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-[3-(Chloromethyl)phenyl]pyridine hydrochloride involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
3-[3-(Chloromethyl)phenyl]pyridine hydrochloride can be compared with similar compounds such as:
3-(Chloromethyl)pyridine hydrochloride: This compound has a similar structure but lacks the phenyl group, making it less complex and potentially less reactive.
3-(Chloromethyl)phenylpyridine: Without the hydrochloride component, this compound may have different solubility and reactivity properties.
3-(Chloromethyl)benzyl chloride: This compound has a benzyl group instead of a pyridine ring, leading to different chemical behavior and applications.
This compound stands out due to its unique combination of a chloromethyl group and a pyridine ring, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C12H11Cl2N |
---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
3-[3-(chloromethyl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H10ClN.ClH/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12;/h1-7,9H,8H2;1H |
InChI Key |
GLLOBCCEBDDVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CCl.Cl |
Origin of Product |
United States |
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